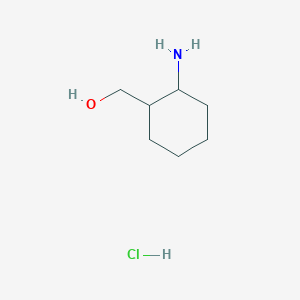

![molecular formula C14H11ClN2 B2895377 1-[(4-氯苯基)甲基]苯并咪唑 CAS No. 107456-42-8](/img/structure/B2895377.png)

1-[(4-氯苯基)甲基]苯并咪唑

描述

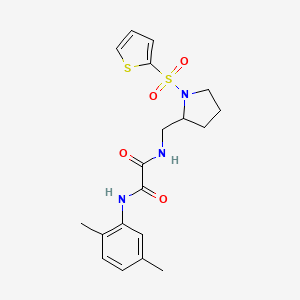

“1-[(4-Chlorophenyl)methyl]benzimidazole” is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered ring containing two nitrogen atoms, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “1-[(4-Chlorophenyl)methyl]benzimidazole” is characterized by a benzene ring fused to an imidazole ring . The Linear Formula of a similar compound is C30H26ClN5 .

Chemical Reactions Analysis

Benzimidazoles have been found to exhibit a wide range of chemical reactions . For instance, they can undergo oxidative cross-coupling with anilines, primary alkyl amines, and sodium azide . They can also undergo a copper-catalyzed, one-pot, three-component reaction with 2-haloanilines, aldehydes, and NaN3 .

科学研究应用

农业和兽医应用

苯并咪唑衍生物,包括 1-[(4-氯苯基)甲基]苯并咪唑,已在农业和兽医学中得到广泛应用,主要用作杀真菌剂和驱虫药。它们的作用方式归因于抑制微管装配,它们通过与微管蛋白分子结合来实现这一点。这一特性已被用于开发治疗植物真菌感染和动物寄生虫的药物。研究表明,了解苯并咪唑-微管蛋白相互作用可以为设计具有改进的功效和特异性的新药提供见解 (Davidse, 1986)。

抗癌潜力

最近的研究强调了苯并咪唑衍生物,包括 1-[(4-氯苯基)甲基]苯并咪唑的抗癌潜力。这些化合物表现出广泛的生物活性,有利于癌症治疗。它们通过各种机制发挥作用,例如嵌入 DNA、作为烷基化剂、抑制拓扑异构酶和 DHFR 酶,以及破坏微管聚合。该研究强调了苯并咪唑骨架在设计新的抗癌剂中的重要性,为其合成和构效关系提供了见解,以提高抗癌功效 (Akhtar et al., 2019)。

药物化学和药物设计

苯并咪唑衍生物因其与天然核苷酸(如嘌呤)相似而被认为在药物化学中具有多功能性。它们作为一种支架,用于开发具有广泛药理特性的药物,包括抗菌、抗病毒、抗糖尿病和抗癌活性。特别是曼尼希碱苯并咪唑衍生物的合成和评估已在各个治疗领域显示出有希望的结果,证明了它们在药物发现和开发中的重要性 (Vasuki et al., 2021)。

DNA 相互作用研究

苯并咪唑衍生物,包括 1-[(4-氯苯基)甲基]苯并咪唑的研究已扩展到它们与 DNA 的相互作用。双苯并咪唑 Hoechst 33258 等化合物已广泛用作荧光 DNA 染料,因为它们与双链 DNA 小沟的强结合亲和力,特别是在富含 AT 的序列处。这一特性使它们成为细胞生物学中染色体和核染色以及设计靶向 DNA 相互作用的药物的有用工具 (Issar & Kakkar, 2013)。

合成方法和化学性质

用于创建苯并咪唑衍生物(包括 1-[(4-氯苯基)甲基]苯并咪唑)的合成方法已得到广泛探索。这些方法促进了具有多种生物活性的化合物的开发,突出了苯并咪唑核在药物化学中的重要性。合成实用性的综述强调了苯并咪唑的化学多功能性以及它们在创建具有生物活性的分子中的相关性 (Ibrahim, 2011)。

安全和危害

未来方向

Benzimidazole derivatives have been found to have a wide range of pharmacological applications, and have been the subject of extensive research . They have been used in the treatment of parasitic diseases, and have shown promising results in biological and clinical studies . Therefore, the future directions of “1-[(4-Chlorophenyl)methyl]benzimidazole” could involve further exploration of its potential pharmacological uses .

作用机制

Target of Action

The primary targets of benzimidazole derivatives, such as 1-[(4-Chlorophenyl)methyl]benzimidazole, are often proteins or enzymes in the cells of parasites and cancer cells . For instance, benzimidazoles have been found to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . This binding can disrupt the normal function of these targets, leading to the death of the cell.

Mode of Action

Benzimidazole derivatives interact with their targets by binding to specific sites on the target molecule. For example, they can bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This disrupts the formation of the cytoskeleton and mitotic spindle, which are essential for cell division and survival .

Biochemical Pathways

The action of benzimidazole derivatives affects several biochemical pathways. The most significant is the disruption of microtubule formation, which is crucial for cell division . By inhibiting this process, benzimidazole derivatives can prevent the proliferation of parasitic and cancer cells. Additionally, benzimidazole derivatives can affect other pathways related to the survival and function of the target cells .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic efficacy . .

Result of Action

The result of the action of 1-[(4-Chlorophenyl)methyl]benzimidazole is the disruption of normal cell function, leading to cell death . This is achieved through the inhibition of essential cellular processes such as microtubule formation . The exact molecular and cellular effects of this specific compound require further investigation.

Action Environment

The action, efficacy, and stability of 1-[(4-Chlorophenyl)methyl]benzimidazole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLCBIQQTOCIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324114 | |

| Record name | 1-[(4-chlorophenyl)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809153 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(4-Chlorophenyl)methyl]benzimidazole | |

CAS RN |

107456-42-8 | |

| Record name | 1-[(4-chlorophenyl)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2895294.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2895298.png)

![2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2895305.png)

![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2895307.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2895313.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B2895317.png)